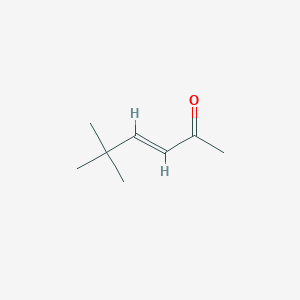

(E)-5,5-dimethylhex-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a double bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, (3E)-5,5-dimethyl-3-hexen-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dimethylhex-3-en-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5,5-dimethylhex-3-en-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylhex-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with 5,5-dimethylhex-3-en-2-one under mild to moderate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethylhex-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

4-Ethyl-5,5-dimethylhex-3-en-2-one: Similar structure with an ethyl group at the fourth carbon.

2,5-Dimethylhex-3-ene-2,5-diol: Contains hydroxyl groups instead of a carbonyl group.

5-Methylhex-3-en-2-one: Lacks one of the methyl groups at the fifth carbon.

Uniqueness

5,5-Dimethylhex-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups at the fifth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds .

Q & A

Q. Basic: What spectroscopic methods are commonly employed to confirm the structure and purity of (E)-5,5-dimethylhex-3-en-2-one?

Answer:

- NMR Spectroscopy : ¹H NMR identifies the trans-configuration via coupling constants (J ≈ 12–16 Hz for vinyl protons). ¹³C NMR confirms the ketone carbonyl signal (~200–220 ppm) and quaternary carbons.

- IR Spectroscopy : Detects the C=O stretch (~1700 cm⁻¹) and alkene C-H out-of-plane bending (~960 cm⁻¹ for trans alkenes).

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight and functional groups.

- X-ray Crystallography : Definitive structural confirmation using SHELXL for refinement .

Q. Advanced: How can researchers address inconsistencies between computational predictions and experimental observations of this compound’s electronic properties?

Answer:

- DFT Calibration : Use hybrid functionals (e.g., B3LYP/6-31G**) to model frontier molecular orbitals and compare with UV-Vis spectra. Include solvent effects via polarizable continuum models (PCM).

- Experimental Validation : Measure dipole moments and NMR chemical shifts in solvents of varying polarity. Cross-reference with crystallographic bond lengths and angles .

- Triangulation : Repeat experiments under controlled humidity/temperature and validate with alternative techniques (e.g., Raman spectroscopy) .

Q. Basic: What synthetic routes are available for laboratory-scale preparation of this compound?

Answer:

- Claisen-Schmidt Condensation : React 5,5-dimethylhexan-2-one with formaldehyde under basic conditions (e.g., NaOH/EtOH).

- Wittig Reaction : Use 5,5-dimethyl-2-oxohexylidenetriphenylphosphorane and formaldehyde for stereoselective E-alkene formation.

- Purification : Fractional distillation or recrystallization from hexane/ethyl acetate mixtures .

Q. Advanced: What strategies enhance stereocontrol in the synthesis of this compound to minimize Z-isomer formation?

Answer:

- Steric Hindrance : Bulky bases (e.g., LDA) favor trans-alkenes by hindering Z-isomer transition states.

- Catalytic Control : Palladium catalysts with E-selective ligands (e.g., Josiphos) improve stereochemical outcomes.

- Kinetic Control : Low temperatures (-78°C) and rapid quenching prevent thermal isomerization. Monitor via GC-MS .

Q. Basic: How is the E configuration of the double bond in this compound experimentally verified?

Answer:

- ¹H NMR Coupling Constants : J = 12–16 Hz for trans vinyl protons.

- NOESY NMR : Absence of cross-peaks between protons on opposite sides of the double bond.

- X-ray Crystallography : Direct visualization of substituent spatial arrangement using SHELX-refined structures .

Q. Advanced: What methodologies resolve contradictions in solvent-dependent reactivity studies of this compound?

Answer:

- Solvent Polarity Screening : Test reactivity in hexane (nonpolar) vs. DMSO (polar) to isolate dielectric effects.

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between kinetic and thermodynamic control.

- Computational Dynamics : Ab initio molecular dynamics (AIMD) simulations model solvent interactions at atomic resolution .

Q. Basic: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Answer:

- HPLC : Monitor degradation products (e.g., oxidation byproducts) over time.

- Thermal Analysis : TGA/DSC profiles identify decomposition temperatures and phase transitions.

- UV-Vis Spectroscopy : Track absorbance changes at λmax (~250 nm) to detect structural alterations .

Q. Advanced: How can ring puckering analysis inform conformational studies of this compound derivatives?

Answer:

- Cremer-Pople Parameters : Quantify non-planarity in cyclic derivatives using puckering amplitudes (q) and phase angles (θ) derived from X-ray data.

- Software Tools : PARST or PLATON calculate puckering coordinates; compare with DFT-optimized geometries to assess intramolecular strain.

- Case Study : Cyclohexenone analogs (e.g., 3-hydroxy derivatives) show puckering amplitudes of 0.4–0.6 Å in crystal structures .

Q. Basic: What precautions are necessary when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles.

- Storage : Under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Q. Advanced: How can researchers design experiments to probe the compound’s role as a chiral building block in asymmetric synthesis?

Answer:

- Chiral Auxiliaries : Attach menthol or binaphthyl groups to the ketone moiety and study diastereoselectivity via ¹H NMR.

- Catalytic Asymmetry : Test transition-metal catalysts (e.g., Ru-BINAP) in hydrogenation or cyclopropanation reactions.

- Crystallographic Validation : Resolve enantiomerically pure derivatives via X-ray diffraction .

Properties

CAS No. |

20859-11-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-5,5-dimethylhex-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-7(9)5-6-8(2,3)4/h5-6H,1-4H3/b6-5+ |

InChI Key |

JKFZQQCNCCECKX-AATRIKPKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C(C)(C)C |

Canonical SMILES |

CC(=O)C=CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.